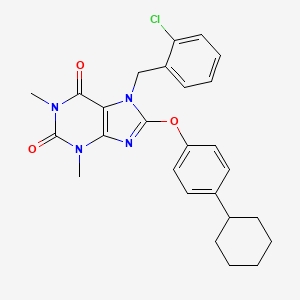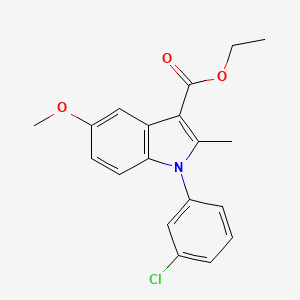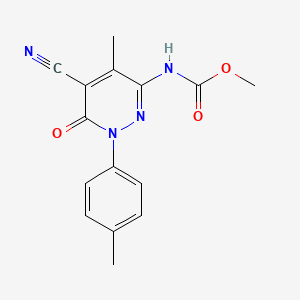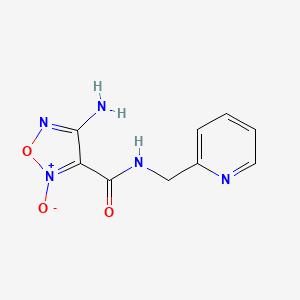![molecular formula C24H19FN4O2 B15003589 2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003589.png)
2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
The synthesis of 2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can be achieved through various synthetic routes. One common method involves the use of a multi-step reaction starting from commercially available precursors. The key steps typically include:
Formation of the Indole Moiety: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Quinoline Formation: The quinoline ring can be synthesized via a Skraup synthesis, involving the condensation of aniline with glycerol and an oxidizing agent.
Spiro Compound Formation: The final step involves the cyclization of the indole and quinoline intermediates to form the spiro compound. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can reduce the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the aromatic rings, leading to halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion.
Applications De Recherche Scientifique
2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies investigating enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile include other spiro compounds with indole and quinoline moieties. These compounds often share similar biological activities but differ in their specific substituents, which can affect their potency and selectivity. Examples include:
Spiro[indole-3,4’-piperidine] derivatives: Known for their analgesic and anti-inflammatory properties.
Spiro[quinoline-3,4’-piperidine] derivatives: Studied for their potential as antimalarial agents.
The uniqueness of 2’-amino-5-fluoro-1’-(2-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its specific substitution pattern, which can enhance its biological activity and selectivity for certain targets.
Propriétés
Formule moléculaire |
C24H19FN4O2 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C24H19FN4O2/c1-13-5-2-3-6-18(13)29-19-7-4-8-20(30)21(19)24(16(12-26)22(29)27)15-11-14(25)9-10-17(15)28-23(24)31/h2-3,5-6,9-11H,4,7-8,27H2,1H3,(H,28,31) |
Clé InChI |
QFKHPAXOZDKQFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)F)NC4=O)C(=C2N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003517.png)

![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B15003522.png)

![2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15003524.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B15003529.png)




![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate](/img/structure/B15003585.png)
![Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15003597.png)
![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)
